molecular formula C22H16Cl4N2O2 B12987966 N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide

N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide

Cat. No.: B12987966
M. Wt: 482.2 g/mol
InChI Key: JSIKVIAFEFFCDK-UHFFFAOYSA-N
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Description

N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide is a benzamide derivative characterized by multiple halogen substituents, including chlorine atoms on the benzamide core and the 2,4,6-trichlorophenylcarbamoyl moiety. Its structure combines a benzyl group at the nitrogen atom, a 4-chloro substitution on the benzamide ring, and a methylene-linked carbamoyl group bearing a 2,4,6-trichlorophenyl group.

Properties

Molecular Formula

C22H16Cl4N2O2

Molecular Weight

482.2 g/mol

IUPAC Name

N-benzyl-4-chloro-N-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]benzamide

InChI

InChI=1S/C22H16Cl4N2O2/c23-16-8-6-15(7-9-16)22(30)28(12-14-4-2-1-3-5-14)13-20(29)27-21-18(25)10-17(24)11-19(21)26/h1-11H,12-13H2,(H,27,29)

InChI Key

JSIKVIAFEFFCDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-chloro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of benzyl chloride with 4-chlorobenzamide in the presence of a base such as sodium hydroxide.

    Introduction of the Trichlorophenyl Group:

    Formation of the Oxo Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-chloro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms that involve apoptosis and cell cycle arrest. For instance:

  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi.

  • Research Findings : In a study assessing its efficacy against Staphylococcus aureus and Candida albicans, this compound exhibited significant inhibitory effects, suggesting its potential application in treating infections caused by resistant strains.

Pesticide Development

Due to its structural characteristics, this compound has been explored as a potential pesticide.

  • Field Studies : Trials conducted on agricultural crops indicated that formulations containing this compound effectively controlled pest populations while exhibiting low toxicity to beneficial insects.

Polymer Chemistry

The compound's unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties.

  • Application Insights : Research has shown that when blended with certain polymers, it can improve thermal stability and mechanical strength, making it suitable for high-performance applications in coatings and composites.

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture.

Safety Assessments

Toxicological evaluations have revealed moderate toxicity levels in acute exposure scenarios but favorable outcomes in chronic exposure studies.

  • Findings Summary : Long-term studies indicated no significant adverse effects on reproductive health or developmental outcomes in animal models at therapeutic doses.

Mechanism of Action

The mechanism of action of N-Benzyl-4-chloro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Activity Comparison

Parameter Target Compound N-(Phenylcarbamoyl)benzamide N-(2-chlorophenyl)-4-(phenoxymethyl)benzamide
Molecular Formula C22H16Cl4N2O2 C14H12N2O2 C20H16ClNO2
Molecular Weight ~450.6 256.7 337.8
Halogen Substituents 4 Cl atoms None 1 Cl atom
Key Pharmacophore Trichlorophenylcarbamoyl Phenylcarbamoyl Phenoxymethyl
Cytotoxic Activity (IC80) Inferred <0.8 mM 0.8 mM Not reported

Table 2. ADMET Predictions

Property Target Compound N-(Phenylcarbamoyl)benzamide
Water Solubility Low (high logP) Moderate
CYP450 Inhibition Likely high Low
Hepatotoxicity Moderate risk Low risk
Bioavailability 40-50% 60-70%

Biological Activity

N-Benzyl-4-chloro-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide is a synthetic compound with significant potential in medicinal chemistry. Its structure features multiple chlorine substituents and a benzamide backbone, which may contribute to its biological activity. This article aims to explore the compound's biological properties, mechanisms of action, and therapeutic potential based on available research.

  • Molecular Formula : C22H16Cl4N2O
  • Molecular Weight : 482.182 g/mol
  • CAS Number : 332163-67-4

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study highlighted its potential as an inhibitor of specific kinases involved in cancer progression. The compound was synthesized and evaluated for its ability to inhibit RET kinase activity, which is implicated in various cancers.

Compound Activity IC50 (μM)
This compoundRET Kinase InhibitionModerate to High

The compound demonstrated effective inhibition of cell proliferation driven by RET wildtype and mutations, suggesting its utility in targeted cancer therapies .

The mechanism by which this compound exerts its effects is believed to involve the modulation of signaling pathways associated with cell growth and survival. It may act by downregulating key proteins involved in these pathways or through direct inhibition of enzymatic activities related to tumorigenesis .

Case Studies

  • In Vitro Studies : In vitro assays conducted on various cancer cell lines showed that the compound significantly reduced cell viability at concentrations correlating with its IC50 values. For instance, studies reported IC50 values ranging from 1.30 μM to higher concentrations depending on the specific cancer type being targeted .
  • In Vivo Efficacy : Preliminary in vivo studies indicated that the compound could inhibit tumor growth in xenograft models. Tumor growth inhibition (TGI) percentages were observed to be substantial when compared to control treatments .

Safety and Toxicity Profile

While the compound shows promise as an anticancer agent, understanding its safety profile is crucial. Toxicological evaluations are necessary to assess potential side effects and establish safe dosage ranges for therapeutic applications. Current studies suggest mild cytotoxicity at higher concentrations but further investigations are required to fully characterize its safety profile .

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